FruR protein
Description
The FruR protein, also known as the fructose repressor/activator, is a pleiotropic transcriptional regulator belonging to the DeoR family. It functions as a dual-role protein, acting as both a repressor and activator depending on metabolic conditions. FruR is primarily involved in carbon catabolite regulation, controlling genes associated with fructose metabolism, glycolysis, and the pentose phosphate pathway (PPP) . Structurally, FruR binds to DNA through a helix-turn-helix (HTH) motif, inducing sharp DNA bends (e.g., 120° in E. coli ppsA promoter activation) to modulate RNA polymerase interactions . Its activity is often modulated by effector molecules like fructose-1-phosphate (F1P), which alleviates repression or enhances activation .
FruR has been extensively studied in Escherichia coli and Salmonella typhimurium, where it regulates carbon flux balance. Recent work in Listeria monocytogenes and Staphylococcus aureus highlights its role in bacterial virulence and stress adaptation, particularly in maintaining NADPH homeostasis under oxidative stress .
Properties
CAS No. |
138186-82-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
FruR protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Transcriptional Regulators
Functional and Structural Homologs
FruR shares homology with other DeoR-family regulators, such as DeoR (ribose utilization) and CggR (glycolysis-gluconeogenesis switch). Key comparisons include:
Species-Specific Variations
- E. coli FruR: Directly activates the ppsA promoter (phosphoenolpyruvate synthetase) by facilitating RNA polymerase binding through DNA bending. Mutations in FruR (e.g., E173K) enhance precursor supply for phenylalanine biosynthesis by redirecting carbon flux .
- L. monocytogenes FruR: Represses PPP genes under normal conditions but upregulates them during oxidative stress to boost NADPH production. ΔfruR strains show reduced virulence due to impaired oxidative stress resistance .
- S. aureus FruR : Binds the fruRKT operon promoter (-85 to -40 region) to repress fructose uptake. F1P acts as an inducer, derepressing the operon .
Mechanistic Divergence from Non-DeoR Regulators
- LacI also lacks DNA-bending activity .
Data Tables
Table 1: FruR Binding Sites Across Species
Table 2: Phenotypic Effects of fruR Deletion
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